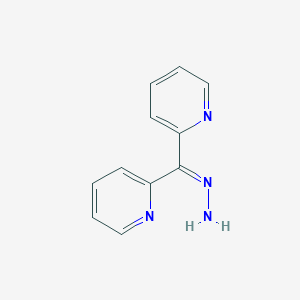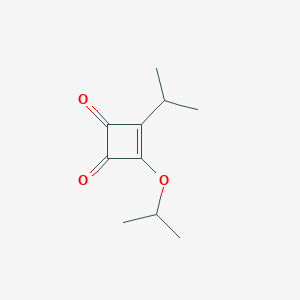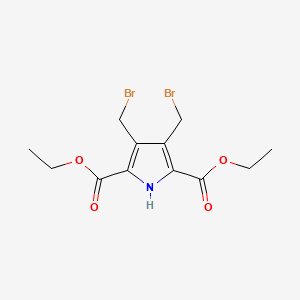
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two bromomethyl groups attached to the pyrrole ring, along with two ester groups
Métodos De Preparación
The synthesis of Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate typically involves the bromination of a suitable pyrrole precursor. One common method involves the bromination of diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted pyrrole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of diols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, along with catalysts such as palladium on carbon for hydrogenation reactions .
Aplicaciones Científicas De Investigación
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as conducting polymers and organic semiconductors.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.
Mecanismo De Acción
The mechanism of action of Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophilic centers, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of substituted pyrrole derivatives, which can exhibit a range of biological activities .
Comparación Con Compuestos Similares
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate can be compared with other similar compounds, such as:
3,4-Bis(bromomethyl)furazan: This compound also contains bromomethyl groups but is based on a furazan ring.
Diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate: This precursor lacks the bromomethyl groups and is used in the synthesis of the target compound.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
78633-82-6 |
|---|---|
Fórmula molecular |
C12H15Br2NO4 |
Peso molecular |
397.06 g/mol |
Nombre IUPAC |
diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H15Br2NO4/c1-3-18-11(16)9-7(5-13)8(6-14)10(15-9)12(17)19-4-2/h15H,3-6H2,1-2H3 |
Clave InChI |
GIQWKEFGRGZHAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(N1)C(=O)OCC)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


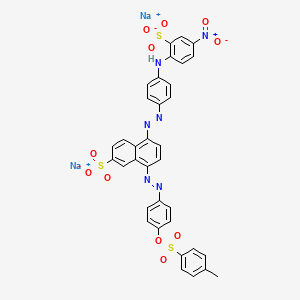
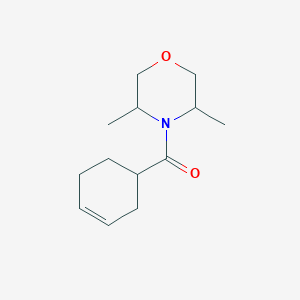
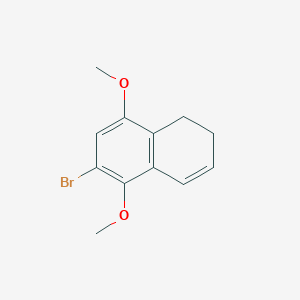


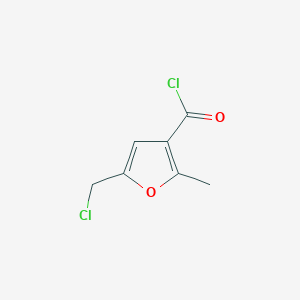

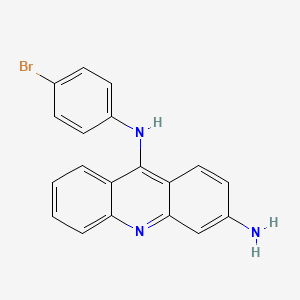
![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

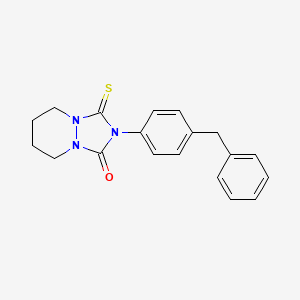
![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)
